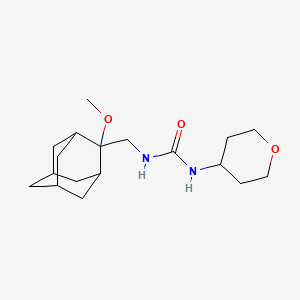

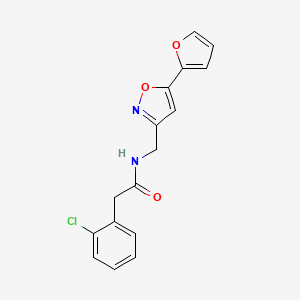

![molecular formula C25H19ClN4O3S B2636289 2-[[3-(4-chlorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide CAS No. 536714-62-2](/img/structure/B2636289.png)

2-[[3-(4-chlorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound, also known as N-(4-Chlorophenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide, has a molecular formula of C25H19ClN4O3S . It is a complex organic compound that contains several functional groups, including an acetamide group, a sulfanyl group, and a pyrimidoindole group .

Molecular Structure Analysis

The molecular structure of this compound is based on a pyrimidoindole core, which is a bicyclic system containing a pyrimidine ring fused with an indole ring . This core is substituted with a 4-chlorophenyl group, a 4-methoxyphenyl group, and an acetamide group .Physical And Chemical Properties Analysis

The compound has an average mass of 490.961 Da and a monoisotopic mass of 490.086639 Da . Other physical and chemical properties such as melting point, boiling point, and solubility are not available in the literature.Scientific Research Applications

Antimicrobial and Antifungal Applications

2-[[3-(4-chlorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide and its derivatives have been studied for their antimicrobial and antifungal properties. Debnath and Ganguly (2015) synthesized a series of derivatives and found some to exhibit promising antibacterial and antifungal activities against various pathogenic microorganisms, including the most effective compound being 2-(3-(4-chlorophenylimino)-2-oxoindolin-1-yl)-N-(3-methoxyphenyl) acetamide (Debnath & Ganguly, 2015). Similarly, Desai et al. (2008) synthesized and evaluated a series of compounds for antibacterial activity against gram-positive and gram-negative bacteria, finding moderate to good activity, particularly when substituents at certain positions increased hydrophobicity or steric bulk (Desai et al., 2008).

Structural and Vibrational Analysis

The molecular structure and crystal formation of compounds related to this compound have been extensively studied. Subasri et al. (2017) described the folded conformation and inclination of the pyrimidine ring relative to the benzene ring in such compounds, providing insights into their molecular geometry and potential interaction patterns (Subasri et al., 2017). Jenepha Mary et al. (2022) conducted a comprehensive analysis of the vibrational signatures of a similar molecule, exploring its geometry, hydrogen bonding, and vibrational wavenumbers through density functional theory, highlighting stereo-electronic interactions and molecular stability (Jenepha Mary et al., 2022).

Anticancer Activity

Research has also been conducted on the anticancer potential of related compounds. Hafez and El-Gazzar (2017) synthesized a series of novel thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives, demonstrating potent anticancer activity comparable to doxorubicin on various human cancer cell lines (Hafez & El-Gazzar, 2017). Zyabrev et al. (2022) synthesized a novel series of 4-arylsulfonyl-1,3-oxazoles, noting significant cytostatic and antiproliferative activity against specific cancer cell lines, suggesting potential as a leading compound for further studies (Zyabrev et al., 2022).

Future Directions

properties

IUPAC Name |

2-[[3-(4-chlorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H19ClN4O3S/c1-33-18-12-8-16(9-13-18)27-21(31)14-34-25-29-22-19-4-2-3-5-20(19)28-23(22)24(32)30(25)17-10-6-15(26)7-11-17/h2-13,28H,14H2,1H3,(H,27,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGPIYMYCRPNXMN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=C(C=C4)Cl)NC5=CC=CC=C53 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H19ClN4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

491.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

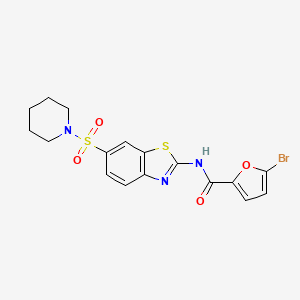

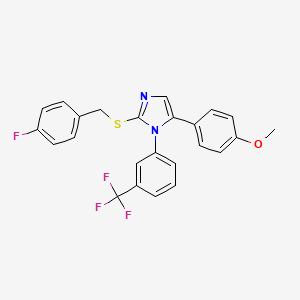

![6-((3-Methoxyphenyl)sulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B2636208.png)

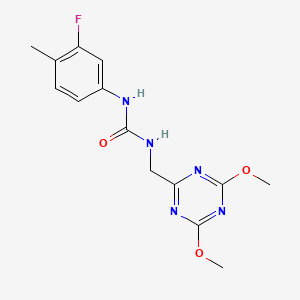

![2-Chloro-N-[1-(2,5-difluorophenyl)-2,2-difluoroethyl]acetamide](/img/structure/B2636209.png)

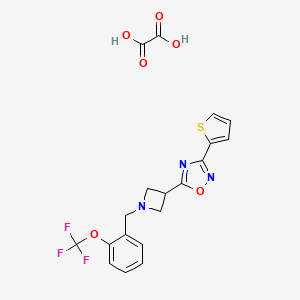

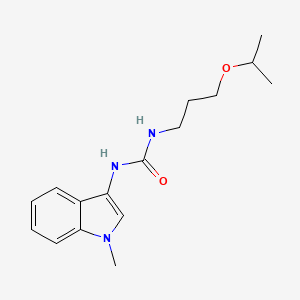

![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-(4-methoxyphenyl)propanamide](/img/structure/B2636213.png)

![(2E)-2-[3-(trifluoromethyl)benzylidene]hydrazinecarbothioamide](/img/structure/B2636217.png)

![5-amino-4-(1H-1,3-benzodiazol-2-yl)-1-[2-(4-fluorophenyl)ethyl]-2,3-dihydro-1H-pyrrol-3-one](/img/structure/B2636220.png)

![(4-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(3-methoxyphenyl)methanone](/img/structure/B2636225.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)urea](/img/structure/B2636226.png)